![molecular formula C24H19FN2O5S B11823984 3-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B11823984.png)
3-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-(2-fluorophenyl)benzene-1-sulfonamide is a complex organic compound with a molecular weight of 466.49 g/mol . It is characterized by its unique structure, which includes an ethoxymethylidene group, a dioxo-tetrahydroisoquinoline core, and a fluorophenyl-benzene sulfonamide moiety
Preparation Methods
The synthesis of 3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-(2-fluorophenyl)benzene-1-sulfonamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxymethylidene group: This is typically achieved through a condensation reaction with ethyl formate or similar reagents.
Attachment of the fluorophenyl-benzene sulfonamide moiety:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-(2-fluorophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Mechanism of Action
The mechanism of action of 3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-(2-fluorophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other sulfonamides and isoquinoline derivatives. Compared to these compounds, 3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-(2-fluorophenyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds include:
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Isoquinoline: A parent compound for many alkaloids with diverse biological activities.
Fluorobenzene derivatives: Compounds with various applications in pharmaceuticals and materials science.
Properties
Molecular Formula |
C24H19FN2O5S |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
3-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C24H19FN2O5S/c1-2-32-15-20-18-10-3-4-11-19(18)23(28)27(24(20)29)16-8-7-9-17(14-16)33(30,31)26-22-13-6-5-12-21(22)25/h3-15,26H,2H2,1H3 |
InChI Key |
WDUAXRGBOAYVNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


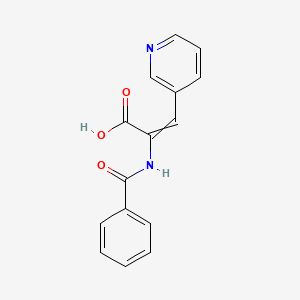
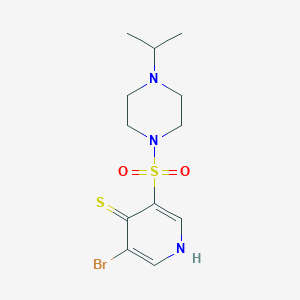
![Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene](/img/structure/B11823919.png)
![rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B11823934.png)
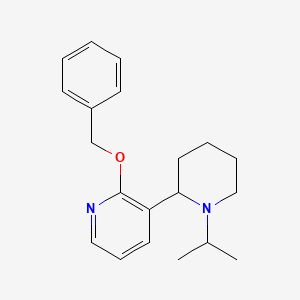
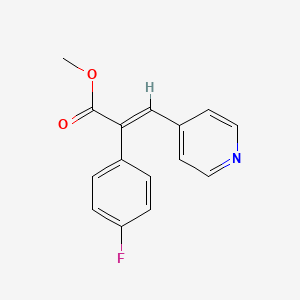
![(R)-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B11823941.png)

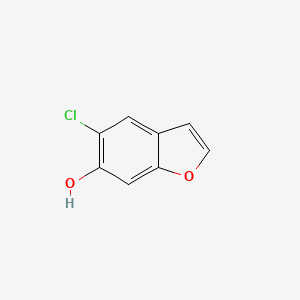
![1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B11823959.png)

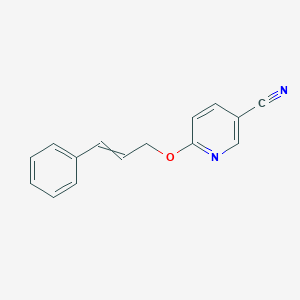

![2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11823998.png)
